Samarium(III) sulfate octahydrate

Descripción

Contextualization within Rare Earth Chemistry and Lanthanide Science

Samarium(III) sulfate (B86663) octahydrate is a compound of samarium, which is classified as a rare earth element (REE). americanelements.com The rare earth elements are a group of 17 chemically similar elements, which includes the 15 lanthanides, scandium, and yttrium. wikipedia.org While the term "rare earth" is a misnomer regarding their abundance, these elements are often dispersed and not found in concentrated, economically exploitable deposits. wikipedia.org

In the realm of lanthanide science, samarium and its compounds are of significant interest due to their unique electronic and magnetic properties. wikipedia.orgsciencehistory.org The electron configuration of the lanthanides, characterized by the filling of the 4f orbitals, gives rise to distinctive luminescent and magnetic behaviors. sciencehistory.org Samarium, for instance, is paramagnetic at room temperature. wikipedia.org The study of samarium compounds like the sulfate octahydrate provides insights into the fundamental chemistry of the f-block elements, including their coordination chemistry, bonding, and reactivity.

Academic Significance of Samarium(III) Coordination Compounds

Samarium(III) coordination compounds, including the sulfate octahydrate, are of considerable academic significance due to their diverse applications and interesting structural features. The assembly of lanthanide(III) complexes, in general, has attracted much attention because of their intriguing luminescent and magnetic properties. rsc.org

The selection and design of organic ligands are crucial for creating strongly luminescent lanthanide complexes. These ligands should be capable of efficiently absorbing and transferring energy to the central metal ion and protecting the lanthanide ion from solvent molecules that can quench luminescence. rsc.org

Samarium(III) compounds have been investigated for their catalytic activity in various organic reactions. For example, samarium(III) triflate has been used as a reusable Lewis acid catalyst for the synthesis of benzoxazoles and benzothiazoles in aqueous media. organic-chemistry.org This highlights the potential for developing environmentally friendly synthetic methods using samarium-based catalysts. Furthermore, the study of samarium(III) speciation in solutions, such as in the presence of chloride ions at elevated temperatures, is important for understanding its behavior in geochemical and industrial processes. researchgate.net

Research Trajectory and Scope of Samarium(III) Sulfate Octahydrate Investigations

Research on this compound and related compounds has followed a trajectory from fundamental characterization to exploration of its potential applications. Early research likely focused on its synthesis, solubility, and basic chemical properties.

More contemporary investigations delve into its role as a precursor for advanced materials. For instance, it serves as a starting material for the synthesis of samarium-based materials used in high-performance magnets and electronic devices. chemimpex.com It is also used in the preparation of luminescent materials, such as phosphors for lighting and displays. chemimpex.com The compound is also explored for its potential in radiopharmaceuticals. chemimpex.com

Current and future research is likely to focus on several key areas:

Nanomaterials: The synthesis of samarium-containing nanostructures, such as nanoparticles and nanorods, from precursors like this compound is an active area of research. researchgate.net These nanomaterials can exhibit unique properties compared to their bulk counterparts.

Catalysis: Further exploration of the catalytic potential of samarium(III) compounds in organic synthesis continues to be a significant research avenue, with a focus on developing green and sustainable chemical processes. chemimpex.comorganic-chemistry.org

Luminescent Materials: The design and synthesis of novel samarium-based coordination complexes with tailored photoluminescent properties for applications in sensing, imaging, and lighting remain a vibrant field of study. rsc.org

Propiedades

IUPAC Name |

samarium(3+);trisulfate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.8H2O.2Sm/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICAFVHZPBSARB-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sm+3].[Sm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H16O20S3Sm2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

733.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13465-58-2 | |

| Record name | Samarium(III) sulfate octahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Crystallization Science of Samarium Iii Sulfate Octahydrate

Controlled Crystallization Techniques for High Purity and Defined Morphology

The production of samarium(III) sulfate (B86663) octahydrate with specific characteristics necessitates advanced crystallization methods. These techniques are designed to manipulate the nucleation and growth processes to achieve high levels of purity and well-defined crystal shapes.

Hydrothermal and Solvothermal Synthetic Routes

Hydrothermal and solvothermal methods offer effective pathways for the synthesis of crystalline materials by employing elevated temperatures and pressures in aqueous or non-aqueous solvents, respectively. These techniques can produce well-defined crystalline structures. nih.govmdpi.comnih.gov In the context of rare earth sulfates, hydrothermal synthesis can facilitate the transport and mineralization of these compounds. geoscienceworld.orgresearchgate.net

For instance, hydrothermal processes have been utilized in the synthesis of samarium-based nanomaterials starting from samarium(III) sulfate octahydrate. researchgate.net While not directly producing this compound crystals, these studies demonstrate the utility of hydrothermal conditions for manipulating samarium precursors. A typical hydrothermal synthesis might involve dissolving this compound in water, adjusting the pH, and then heating the solution in a sealed autoclave. The temperature and pressure conditions within the autoclave are critical parameters that influence the final product's characteristics. Research on rare earth elements has shown that sulfate-rich hydrothermal fluids can effectively transport these elements, particularly under specific temperature and pressure windows (e.g., above 250 °C and 90 MPa), which is crucial for mineralization and crystal growth. geoscienceworld.orgresearchgate.net

Solvothermal synthesis, which replaces water with an organic solvent, provides an alternative route that can lead to different crystalline morphologies and phases due to the altered solvent properties. mdpi.comnih.gov The choice of solvent, temperature, and reaction time are key variables that can be tuned to control the crystallization process.

Precipitation Kinetics and Crystal Growth Mechanism Studies

Precipitation is a fundamental technique for the synthesis and purification of samarium(III) sulfate. The kinetics of precipitation and the mechanisms of crystal growth are critical areas of study to control the final product's properties. The precipitation of samarium from a solution can be induced by changing the solution's conditions, such as pH or by adding a precipitating agent. nih.govmdpi.com

Studies on the recovery of samarium from various sources have provided insights into its precipitation behavior. For example, sodium sulfate can be used to precipitate samarium as a double sulfate, NaSm(SO₄)₂·H₂O, from a leach liquor. nih.gov The efficiency of this precipitation is highly dependent on factors like the concentration of the precipitating agent and the pH of the solution. nih.gov The growth of crystals from these precipitated nuclei is a subsequent step that determines the final size and shape of the particles. Understanding the kinetics involves monitoring the change in concentration of the reactants over time, which can be influenced by temperature, stirring speed, and the presence of other ions in the solution.

The mechanism of crystal growth can proceed through various pathways, including classical monomer-by-monomer addition or through the aggregation of nanoparticles. The specific mechanism is influenced by the level of supersaturation, the presence of impurities, and the hydrodynamic conditions of the crystallizer.

Antisolvent Crystallization Approaches and Parameter Optimization

Antisolvent crystallization is a powerful technique for inducing the precipitation of a solute by adding a second solvent in which the solute is sparingly soluble. researchgate.netmt.commdpi.com This method is particularly useful for heat-sensitive materials and allows for fine control over the crystallization process. nih.gov In the case of samarium(III) sulfate, which is soluble in water, an organic solvent like ethanol (B145695) can be used as an antisolvent to trigger its crystallization. researchgate.netmdpi.comdiva-portal.orgdiva-portal.org

The key to successful antisolvent crystallization is the careful control of supersaturation, which is the driving force for both nucleation and crystal growth. mt.com The rate of antisolvent addition, the organic-to-aqueous (O/A) ratio, and the mixing conditions are critical parameters that must be optimized. researchgate.netmt.commdpi.com A high O/A ratio generally leads to higher supersaturation and, consequently, a higher yield of the crystallized product. However, excessively high supersaturation can lead to rapid nucleation, resulting in the formation of many small particles that can be difficult to handle in downstream processing. researchgate.netmdpi.com

Research on the antisolvent crystallization of neodymium sulfate, a close chemical relative of samarium sulfate, has shown that increasing the O/A ratio can lead to an increase in particle size due to the agglomeration of smaller particles formed at high supersaturation. researchgate.net An optimal O/A ratio can result in higher yields and a desirable plate-like morphology. researchgate.net

Influence of Reaction Parameters on Crystalline Morphology and Phase Purity

The crystalline morphology and phase purity of this compound are highly sensitive to the conditions under which it is synthesized. By carefully controlling various reaction parameters, it is possible to engineer crystals with specific properties.

Effect of Solution Concentration and pH on Crystallization Outcomes

The concentration of the samarium sulfate solution and the pH are two of the most influential parameters in the crystallization process. The pH of the solution can significantly affect the solubility of samarium sulfate and the nature of the species in the solution, thereby influencing both the precipitation efficiency and the morphology of the resulting crystals. mdpi.com

Studies on the precipitation of samarium have demonstrated a strong dependence on pH. For instance, in the recovery of samarium from scrap magnets, the precipitation of samarium as a double sulfate was found to increase significantly as the pH was raised from 0.5 to 1.0. nih.gov Beyond a pH of 1.0, the effect on precipitation was nominal. nih.gov In another study using ammonium (B1175870) bicarbonate as a precipitating agent, the precipitation efficiency of samarium increased from 12.75% at pH 5 to 82.37% at pH 6.5. mdpi.com The initial concentration of samarium in the solution also plays a crucial role, as it determines the initial level of supersaturation when the crystallization process is initiated.

The following table summarizes the effect of pH on the precipitation of samarium from different studies:

| pH | Precipitating Agent | Samarium Precipitation Efficiency (%) | Reference |

| 0.5 | Sodium Sulfate | 0 | nih.gov |

| 1.0 | Sodium Sulfate | 94.19 | nih.gov |

| 5.0 | Ammonium Bicarbonate | 12.75 | mdpi.com |

| 6.5 | Ammonium Bicarbonate | 82.37 | mdpi.com |

| >1.0 | Sodium Sulfate | Nominal increase | nih.gov |

This table is generated based on data from different experimental setups and should be interpreted as illustrative of the general trend.

Role of Seed Loading and Additives in Crystal Engineering

Crystal engineering involves the deliberate design and synthesis of crystalline materials with desired properties. In the context of this compound, the use of seed crystals and additives are key strategies to control the crystallization process.

Seeding is the practice of introducing small crystals of the desired material into a supersaturated solution to promote crystal growth over nucleation. researchgate.netwhiterose.ac.uk This technique can lead to a more uniform crystal size distribution and can help in achieving a desired crystal morphology. researchgate.net The amount of seed added, known as the seed loading, is a critical parameter. researchgate.net A higher seed loading provides a larger surface area for crystal growth, which can lead to a faster depletion of supersaturation and the formation of smaller crystals. researchgate.netresearchgate.net Conversely, a lower seed loading can result in the growth of larger crystals. researchgate.net In the antisolvent crystallization of neodymium sulfate, increasing the seed loading was found to result in smaller particle sizes with a narrower distribution. researchgate.netmdpi.com

The table below illustrates the effect of seed loading on the particle size in the antisolvent crystallization of a rare earth sulfate:

| Seed Loading | Resulting Particle Size | Reference |

| Increased | Smaller particle size | researchgate.netmdpi.com |

| Low | Larger crystals | researchgate.net |

This table is a generalized representation based on findings from the crystallization of rare earth sulfates.

Structural Elucidation and Advanced Characterization of Samarium Iii Sulfate Octahydrate

Single-Crystal X-ray Diffraction for Precise Atomic Arrangement Determination

The crystal structure of lanthanide(III) sulfate (B86663) octahydrates, such as the praseodymium and neodymium salts, have been determined to be monoclinic, belonging to the C2/c space group. wikipedia.orgiaea.org Given the incremental change in ionic radius across the lanthanide series, it is well-established that Sm₂(SO₄)₃·8H₂O is isostructural with these compounds.

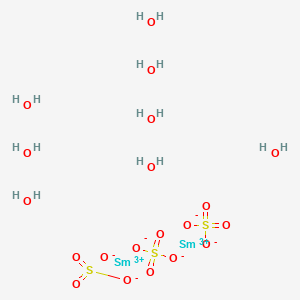

In this structure, the samarium ions are typically found in a highly coordinated environment, bonded to oxygen atoms from both the sulfate anions and the water molecules. The coordination polyhedra of the lanthanide cations are linked together by the sulfate tetrahedra, forming a dense three-dimensional framework. The eight water molecules are incorporated into this structure, some directly coordinating to the samarium ions and others participating in an extensive network of hydrogen bonds.

The detailed crystallographic data for an isomorphous lanthanide sulfate octahydrate provides a robust model for the atomic arrangement in samarium(III) sulfate octahydrate.

Interactive Table: Crystallographic Data for an Isomorphous Lanthanide(III) Sulfate Octahydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | ~13.5 |

| b (Å) | ~6.7 |

| c (Å) | ~18.2 |

| β (°) | ~102 |

| Volume (ų) | ~1600 |

| Z | 4 |

Note: The lattice parameters are approximate values based on isomorphous compounds and would be expected to be slightly smaller for this compound due to lanthanide contraction.

Powder X-ray Diffraction for Phase Identification and Lattice Parameter Refinement

Powder X-ray diffraction (PXRD) is a powerful and readily accessible technique used for the identification of crystalline phases and the refinement of lattice parameters. For this compound, PXRD serves as a crucial tool for confirming the synthesis of the correct crystalline phase and for assessing its purity. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is a unique fingerprint of the crystalline structure.

By comparing the experimental PXRD pattern of a synthesized this compound sample to a calculated pattern derived from single-crystal data of an isomorphous compound, one can confirm the phase identity. Furthermore, the precise peak positions in the experimental pattern can be used to refine the lattice parameters of the samarium compound. This refinement is important as it accounts for the small shifts in peak positions due to the difference in the ionic radius of samarium compared to other lanthanides. Techniques such as the Rietveld refinement method can be employed for a detailed analysis of the powder data, providing accurate lattice parameters and potentially information on crystallite size and microstrain.

Neutron Diffraction Studies for Hydrogen Atom Localization and Hydrogen Bonding Networks

While X-ray diffraction is excellent for determining the positions of heavier atoms like samarium and sulfur, it is less effective at precisely locating hydrogen atoms. This is because X-rays scatter from the electron cloud, and hydrogen has only one electron. Neutron diffraction, on the other hand, involves the scattering of neutrons by atomic nuclei, a process that is highly sensitive to the positions of lighter elements, including hydrogen and its isotope deuterium.

Microstructural Characterization via Electron Microscopy (SEM, TEM, HRTEM)

Electron microscopy techniques are essential for characterizing the microstructure of crystalline materials, providing direct visualization of crystal morphology, size, and internal structure at high resolution.

Transmission Electron Microscopy (TEM) offers higher resolution and can be used to study the internal structure of the crystals. By examining thinly sliced sections or finely crushed crystal fragments, TEM can reveal the presence of dislocations, stacking faults, or other crystalline imperfections. High-Resolution Transmission Electron Microscopy (HRTEM) can even provide images of the crystal lattice itself, allowing for a direct visualization of the atomic planes.

Selected Area Electron Diffraction (SAED) is a technique available in a TEM that provides crystallographic information about a selected area of the sample. When an electron beam is passed through a crystalline region, it is diffracted by the atomic planes, producing a diffraction pattern of spots. The geometry and spacing of these spots are directly related to the crystal lattice.

For a single crystal of this compound, an SAED pattern would consist of a regular array of sharp spots. The analysis of this pattern allows for the determination of the crystal's orientation and can be used to confirm the lattice parameters obtained from X-ray diffraction. For polycrystalline samples, SAED would produce a pattern of concentric rings, from which the d-spacings of the crystal planes can be calculated and compared with PXRD data for phase identification.

Spectroscopic Probes for Electronic Structure and Bonding Characterization in Samarium Iii Sulfate Octahydrate

Vibrational Spectroscopy for Ligand-Metal Interaction Dynamics

Vibrational spectroscopy is a powerful tool for probing the molecular vibrations within a crystal lattice, offering a window into the nature and strength of chemical bonds. For samarium(III) sulfate (B86663) octahydrate, this involves analyzing the vibrations of the sulfate (SO₄²⁻) anions and the water of hydration, and how they are influenced by coordination to the Sm³⁺ cation.

Raman spectroscopy measures the inelastic scattering of light, which corresponds to the vibrational modes of molecules. The sulfate ion, having a tetrahedral (Td) symmetry in its free state, possesses four fundamental vibrational modes: the symmetric stretch (ν₁), the symmetric bend (ν₂), the asymmetric stretch (ν₃), and the asymmetric bend (ν₄). In the solid crystal structure of samarium(III) sulfate octahydrate, the symmetry of the sulfate ion is lowered due to its coordination with the samarium ion. This reduction in symmetry causes the degenerate modes (ν₂, ν₃, and ν₄) to split into multiple distinct Raman bands. vu.nlresearchgate.net The vibrations of the coordinated water molecules and the Sm-O bonds also appear in the low-frequency region of the spectrum. researchgate.net

The analysis of these vibrational modes provides critical information on the coordination environment. For instance, the magnitude of the splitting in the degenerate modes can be correlated with the strength of the interaction between the Sm³⁺ cation and the sulfate anion.

Table 1: Representative Raman Vibrational Modes for Sulfate Compounds

| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) | Expected Behavior in Sm₂(SO₄)₃·8H₂O |

| ν₁ (A₁) | Symmetric S-O Stretch | ~981 | A single, strong peak. |

| ν₂ (E) | Symmetric O-S-O Bend | ~451 | Splitting into multiple peaks due to reduced symmetry. |

| ν₃ (F₂) | Asymmetric S-O Stretch | ~1104 | Splitting into multiple peaks due to reduced symmetry. vu.nl |

| ν₄ (F₂) | Asymmetric O-S-O Bend | ~613 | Splitting into multiple peaks due to reduced symmetry. vu.nl |

| Lattice Modes | Sm-O Vibrations, H₂O Librations | < 400 | Presence of bands corresponding to metal-oxygen bonds and water molecule movements. researchgate.net |

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a material, corresponding to its vibrational and rotational modes. Similar to Raman spectroscopy, FTIR is highly sensitive to the bonding environment of the sulfate ions and water molecules. researchgate.net The selection rules for FTIR differ from Raman, making the two techniques complementary.

In the case of this compound, the interaction between the Sm³⁺ ion and the sulfate ligands leads to a distortion of the SO₄²⁻ tetrahedron. This distortion makes the ν₁ (symmetric stretch) mode, which is typically forbidden in the IR spectrum of a free Td ion, become weakly active. Furthermore, the triply degenerate ν₃ and ν₄ modes will show significant splitting. researchgate.net The positions and splitting patterns of these bands in the FTIR spectrum provide direct evidence of the coordination of sulfate to the metal center and can be used to assess the nature of the chemical bond. researchgate.net The broad absorption bands in the 3000-3600 cm⁻¹ region are characteristic of the O-H stretching vibrations of the coordinated water molecules.

Table 2: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Description | Expected Wavenumber (cm⁻¹) | Significance |

| ν(O-H) | Water Stretching | 3000 - 3600 | Indicates presence of hydrated water molecules. |

| ν₃(SO₄) | Asymmetric S-O Stretch | 1100 - 1200 | Splitting of this band confirms coordination of sulfate to Sm³⁺. |

| ν₁(SO₄) | Symmetric S-O Stretch | ~980 | Appearance of this typically forbidden band indicates reduced symmetry. |

| ν₄(SO₄) | Asymmetric O-S-O Bend | ~610 - 670 | Splitting provides further evidence of sulfate coordination. |

| ν(Sm-O) | Samarium-Oxygen Stretch | < 500 | Directly probes the bond between the cation and oxygen ligands. |

UV-Visible and Near-Infrared Absorption Spectroscopy for f-f Electronic Transitions

The absorption of ultraviolet, visible, and near-infrared radiation by this compound is dominated by electronic transitions within the 4f orbitals of the Sm³⁺ ion. nih.gov These transitions occur between the various energy levels of the 4f⁵ electronic configuration. Because the 4f orbitals are well-shielded from the ligand environment by the outer 5s and 5p electrons, these f-f transitions result in characteristically sharp and well-defined absorption bands, similar to those of free atoms. nih.govnih.gov

The absorption spectrum of Sm³⁺ arises from transitions from the ⁶H₅/₂ ground state to various excited states. chemrxiv.org These transitions are formally "forbidden" by the Laporte selection rule, which accounts for their relatively low intensity. Despite their low probability, these transitions are numerous and span the UV, visible, and near-IR regions, providing a detailed map of the electronic energy levels. nih.gov The exact position and fine structure of these bands can be subtly influenced by the crystal field environment provided by the sulfate and water ligands.

Table 3: Major f-f Absorption Transitions for the Sm³⁺ Ion

| Transition (from ⁶H₅/₂) | Approximate Wavelength (nm) | Region |

| ⁶P₃/₂ | ~401 | Visible |

| ⁴I₁₃/₂ | ~440 | Visible |

| ⁴G₇/₂ | ~463 | Visible |

| ⁴I₁₁/₂ | ~475 | Visible |

| ⁴G₅/₂ | ~500 | Visible |

| ⁶F₁₁/₂ | ~945 | Near-Infrared |

| ⁶F₉/₂ | ~1080 | Near-Infrared |

| ⁶F₇/₂ | ~1230 | Near-Infrared |

| ⁶F₅/₂ | ~1375 | Near-Infrared |

| ⁶F₃/₂ | ~1480 | Near-Infrared |

| ⁶H₁₅/₂ | ~1540 | Near-Infrared |

Note: Wavelengths are approximate and can vary slightly based on the host material.

Luminescence Spectroscopy for Energy Level Diagrams and Emission Mechanisms

Luminescence spectroscopy investigates the light emitted by a substance after it has absorbed energy. For this compound, this provides crucial information about the de-excitation pathways of the Sm³⁺ ion and the mechanisms by which it can be prompted to emit light.

Photoluminescence (PL) is the emission of light following excitation by photons. When this compound is excited with light corresponding to one of its f-f absorption bands (e.g., at 401 nm), the Sm³⁺ ion relaxes non-radiatively to the lowest-lying excited state, the ⁴G₅/₂ level. From this emissive state, it undergoes radiative decay to lower-lying ⁶HJ levels, producing a characteristic orange-red luminescence. chemrxiv.org

The PL spectrum typically shows four main emission bands in the visible and near-infrared regions. The most intense of these transitions is often the ⁴G₅/₂ → ⁶H₉/₂ transition, which is known to be "hypersensitive" to the coordination environment of the Sm³⁺ ion. Photoluminescence Excitation (PLE) spectroscopy complements PL by monitoring the emission at a specific wavelength while scanning the excitation wavelength. The resulting PLE spectrum resembles the absorption spectrum and reveals which excited states are most efficient at populating the emissive ⁴G₅/₂ level.

Table 4: Principal Photoluminescence Emission Bands of Sm³⁺

| Transition (from ⁴G₅/₂) | Approximate Wavelength (nm) | Color/Region |

| ⁶H₅/₂ | ~564 | Greenish-Yellow |

| ⁶H₇/₂ | ~598 | Orange |

| ⁶H₉/₂ | ~648 | Red |

| ⁶H₁₁/₂ | ~708 | Red / Near-Infrared |

Mechanoluminescence (ML) is a fascinating phenomenon where light is emitted in response to a mechanical action, such as grinding, stress, or fracture. This compound crystals exhibit ML when subjected to mechanical stress, for example, from high-frequency ultrasound. The emitted light spectrum in ML is identical to the photoluminescence spectrum, with emission peaks observed at approximately 560, 595, 640, and 700 nm, corresponding to the ⁴G₅/₂ → ⁶HJ transitions of the Sm³⁺ ion.

The proposed mechanism for the ML in this compound is not due to heat (pyroelectric effects) but rather to an electrical phenomenon. The mechanical action is believed to cause the separation of charges, creating oppositely charged surfaces on the crystals. This generates strong local electric fields, leading to gas discharge (if in air) and electroluminescence within the crystal itself. This electroluminescence then excites the Sm³⁺ ions, which subsequently relax via their characteristic radiative decay pathways, producing the observed glow.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Local Coordination Environment

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful, element-specific techniques that provide detailed information about the electronic structure, oxidation state, and local coordination environment of atoms in a material.

X-ray Absorption Spectroscopy (XAS) is a technique that measures the absorption of X-rays as a function of energy. The resulting spectrum has two main regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is within about 50 eV of the absorption edge, is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. For samarium compounds, the Sm L₃-edge XANES spectrum is often used. The position of the absorption edge, or "white line," is indicative of the oxidation state of the samarium ion. A shift to higher energy is typically observed with an increasing oxidation state. For this compound, the Sm³⁺ ion is expected to show a characteristic absorption energy distinct from Sm²⁺ compounds. Studies on other samarium complexes have demonstrated this sensitivity, where a clear energy shift in the white line is observed between Sm(II) and Sm(III) species. nih.gov The shape and features of the XANES spectrum are also influenced by the local coordination environment, including the number and type of surrounding atoms (in this case, oxygen atoms from sulfate groups and water molecules) and their geometric arrangement.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the kinetic energy of electrons ejected from a material when it is irradiated with a monochromatic X-ray source. The binding energy of these electrons can be calculated, which is characteristic of the element and its chemical state.

For this compound, XPS can be used to confirm the +3 oxidation state of samarium. The Sm 3d core level spectrum is typically analyzed. In samarium compounds, the Sm 3d region shows a doublet, Sm 3d₅/₂ and Sm 3d₃/₂, due to spin-orbit coupling. The binding energies of these peaks are sensitive to the oxidation state of the samarium ion. For example, in Sm₂O₃, where samarium is in the +3 oxidation state, characteristic binding energies for the Sm 3d₅/₂ peak are observed. strem.comcbseacademic.nic.in It is expected that the Sm 3d spectrum of this compound would show peaks at similar binding energies, confirming the trivalent state. Furthermore, high-resolution XPS can sometimes reveal satellite features that provide additional information about the electronic structure and bonding.

The table below summarizes the expected information that can be obtained from XAS and XPS analysis of this compound, based on general principles and data from analogous compounds.

| Technique | Probed Region/Level | Information Obtainable | Expected Findings for Sm₂(SO₄)₃·8H₂O |

| XANES | Sm L₃-edge | Oxidation state, Coordination geometry | Confirmation of Sm³⁺ oxidation state. Information on the local symmetry of the Sm³⁺ ion coordinated by oxygen atoms. |

| EXAFS | Post-Sm L₃-edge | Bond distances (Sm-O), Coordination number, Neighboring atom types | Determination of the average Sm-O bond lengths and the number of nearest-neighbor oxygen atoms. |

| XPS | Sm 3d | Oxidation state, Elemental composition | Characteristic binding energies for Sm³⁺, confirming the trivalent state. Quantification of surface elemental composition. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. thermofisher.comuc.edu It is a powerful tool for studying paramagnetic centers, such as the samarium(III) ion in this compound. The Sm³⁺ ion has a 4f⁵ electronic configuration, which results in a non-zero total electron spin and makes it EPR active.

The EPR spectrum provides information about the electronic structure of the paramagnetic center and its interaction with the local environment. The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants.

The g-factor is a dimensionless quantity that is characteristic of the paramagnetic species. For a free electron, the g-factor is approximately 2.0023. In a compound, the g-factor can deviate from this value due to spin-orbit coupling and interactions with the crystal field created by the surrounding ligands (oxygen atoms from sulfate and water in this case). The g-factor is a tensor quantity, meaning its value can depend on the orientation of the molecule with respect to the external magnetic field. In a single crystal study of this compound, one could determine the principal values of the g-tensor (gₓₓ, gᵧᵧ, gzz), which would provide detailed information about the symmetry of the crystal field around the Sm³⁺ ion. For a powder sample, an averaged g-value would be observed.

Hyperfine coupling arises from the interaction of the electron spin with the magnetic moments of nearby atomic nuclei. Samarium has several naturally occurring isotopes with non-zero nuclear spin, which can give rise to hyperfine splitting in the EPR spectrum. The analysis of this splitting pattern can provide information about the delocalization of the unpaired electron spin onto the ligand atoms.

While specific EPR data for this compound is not available in the provided search results, studies on other Sm³⁺ doped crystals, such as BaFCl, have shown that EPR can be used to identify different paramagnetic Sm³⁺ centers and determine their spin Hamiltonian parameters. uc.edu In such studies, the analysis of the angular dependence of the EPR lines allows for the determination of the symmetry of the Sm³⁺ sites. A similar approach for this compound would be expected to yield valuable insights into the electronic ground state of the Sm³⁺ ion and the nature of its interaction with the surrounding water and sulfate ligands.

The table below outlines the expected outcomes from an EPR study of this compound.

| EPR Parameter | Information Provided | Expected for Sm₂(SO₄)₃·8H₂O |

| g-tensor | Symmetry of the crystal field around the Sm³⁺ ion, electronic ground state properties. | Anisotropic g-tensor reflecting the local symmetry of the Sm³⁺ site. |

| Hyperfine Coupling | Interaction of the electron spin with the nuclear spins of samarium isotopes and potentially ligand nuclei. | Hyperfine splitting due to samarium isotopes, providing information on the electronic wavefunction. |

Low-Temperature Heat Capacity Measurements for Electronic Energy States

Low-temperature heat capacity measurements are a fundamental tool for probing the low-lying electronic energy states of a material. In paramagnetic salts like this compound, the heat capacity at low temperatures is particularly sensitive to the splitting of the electronic energy levels of the Sm³⁺ ion due to the crystal field.

The total heat capacity of a solid at low temperatures is typically dominated by contributions from the lattice vibrations (phonons) and the electronic system. For this compound, the heat capacity can be expressed as:

C_total = C_lattice + C_electronic

The lattice heat capacity (C_lattice) at low temperatures follows the Debye T³ law, where T is the absolute temperature. This contribution arises from the quantized vibrations of the crystal lattice.

The electronic heat capacity (C_electronic) in paramagnetic salts like this compound has a unique feature known as the Schottky anomaly . The ground state of the free Sm³⁺ ion is ⁶H₅/₂. In the crystalline environment of this compound, the crystal field created by the surrounding oxygen atoms from the water molecules and sulfate ions will lift the degeneracy of this ground state, splitting it into a set of closely spaced electronic energy levels. At very low temperatures (typically in the range of a few Kelvin to tens of Kelvin), as the thermal energy (kT) becomes comparable to the energy separation of these levels, the population of these levels changes with temperature. This redistribution of population results in a peak or "anomaly" in the heat capacity, known as the Schottky anomaly.

The position and shape of the Schottky anomaly provide direct information about the energy separation of the crystal field-split electronic levels. By fitting the experimental heat capacity data to a theoretical model for the Schottky anomaly, the energy levels of the Sm³⁺ ion in the crystal can be determined.

While specific low-temperature heat capacity data for this compound were not found in the search results, studies on other lanthanide compounds, such as lanthanide hydroxides, have successfully used this technique to resolve the Schottky contribution and determine the electronic energy levels. umich.eduumich.edu For this compound, a similar study would be expected to reveal a Schottky anomaly at low temperatures, providing valuable experimental data on the crystal field splitting of the Sm³⁺ ground state.

The table below summarizes the expected contributions to the low-temperature heat capacity of this compound.

| Contribution to Heat Capacity | Temperature Dependence | Information Derived |

| Lattice Heat Capacity (C_lattice) | Proportional to T³ at low temperatures | Debye temperature, properties of lattice vibrations. |

| Schottky Anomaly (C_electronic) | Peak at a characteristic temperature | Energy separation of the crystal field-split electronic levels of the Sm³⁺ ion. |

Thermodynamic and Kinetic Investigations of Phase Transitions and Decomposition Pathways

Comprehensive Thermogravimetric Analysis (TGA) for Dehydration and Sulfate (B86663) Decomposition Stages

Thermogravimetric analysis (TGA) is a fundamental technique used to quantify the mass changes in a material as a function of temperature. For samarium(III) sulfate octahydrate, the TGA curve reveals a distinct, multi-step decomposition profile.

The initial stage of the thermal decomposition involves the loss of water of hydration. Studies on various rare earth sulfate hydrates show that this dehydration process begins at relatively low temperatures, typically starting between 40°C and 110°C. osti.gov The process proceeds through the formation of intermediate hydrates before the fully anhydrous samarium(III) sulfate, Sm₂(SO₄)₃, is formed. The temperature at which the anhydrous state is achieved for rare earth sulfates can range from 155°C to 295°C. osti.gov

Following complete dehydration, the anhydrous samarium(III) sulfate remains stable over a significant temperature range. The second major decomposition event involves the breakdown of the sulfate. This process is not a direct conversion to the oxide but proceeds through the formation of a stable intermediate, samarium(III) oxysulfate, Sm₂O₂SO₄. iaea.orgresearchgate.net This intermediate is a common feature in the thermal decomposition of rare earth sulfates. iaea.orgresearchgate.net The final decomposition stage occurs at much higher temperatures, where the oxysulfate breaks down to form the final product, samarium(III) oxide, Sm₂O₃. iaea.orgresearchgate.net

The theoretical mass losses for each stage can be calculated based on the stoichiometry of the reactions, as outlined in the table below.

| Decomposition Stage | Chemical Reaction | Theoretical Mass Loss (%) |

|---|---|---|

| Dehydration | Sm₂(SO₄)₃·8H₂O → Sm₂(SO₄)₃ + 8H₂O | 19.66% |

| Sulfate Decomposition | Sm₂(SO₄)₃ → Sm₂O₂SO₄ + 2SO₃ | 21.84% |

| Oxysulfate Decomposition | Sm₂O₂SO₄ → Sm₂O₃ + SO₃ | 10.92% |

Differential Scanning Calorimetry (DSC) for Endothermic/Exothermic Processes and Phase Transformation Enthalpies

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on endothermic and exothermic processes.

The dehydration of this compound is an endothermic process, as energy is required to break the bonds holding the water molecules within the crystal lattice. The DSC curve for this stage would show one or more endothermic peaks corresponding to the multi-step loss of water seen in TGA. The heat of hydration for samarium(III) sulfate to its octahydrate form has been measured to be approximately -34.7 kcal/mole, indicating that the reverse process (dehydration) is significantly endothermic. osti.gov

| Process | Thermal Nature | Associated DSC Feature |

|---|---|---|

| Dehydration (Loss of H₂O) | Endothermic | Broad peak(s) at lower temperatures |

| Decomposition of Sm₂(SO₄)₃ to Sm₂O₂SO₄ | Endothermic | Sharp peak at high temperature |

| Decomposition of Sm₂O₂SO₄ to Sm₂O₃ | Endothermic | Sharp peak at very high temperature |

Evolved Gas Analysis (EGA) Coupled with Thermal Methods for Volatile Product Identification

Evolved Gas Analysis (EGA) techniques, such as mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) coupled with a TGA or DSC instrument, are used to identify the gaseous products released during thermal decomposition. wikipedia.orgunizg.hr

During the heating of Sm₂(SO₄)₃·8H₂O, the first volatile product to be detected is water (H₂O), corresponding to the dehydration stage. The EGA profile would show a significant signal for m/z 18 (for MS) during the initial mass loss steps observed in TGA.

At much higher temperatures, during the decomposition of the anhydrous sulfate and the oxysulfate intermediate, sulfur oxides are released. The decomposition of a sulfate ion can produce sulfur trioxide (SO₃), which may further break down into sulfur dioxide (SO₂) and oxygen (O₂), particularly at very high temperatures. nih.gov Therefore, the EGA system would detect signals corresponding to these species (e.g., m/z 80 for SO₃, m/z 64 for SO₂, and m/z 32 for O₂). nasa.gov This analysis confirms the chemical reactions proposed from TGA data and provides a complete picture of the decomposition pathway.

| Temperature Range | Decomposition Stage | Primary Evolved Gases |

|---|---|---|

| Low (approx. 40-300°C) | Dehydration | Water (H₂O) |

| High (above 700°C) | Sulfate Decomposition | Sulfur Trioxide (SO₃), Sulfur Dioxide (SO₂), Oxygen (O₂) |

Kinetic Modeling of Solid-State Decomposition Reactions and Activation Energies

The kinetics of the solid-state decomposition of this compound can be investigated by applying kinetic models to TGA data obtained at different heating rates. This analysis yields crucial parameters such as the activation energy (Ea), which represents the minimum energy required for the reaction to occur.

While a complete kinetic study for all stages of Sm₂(SO₄)₃·8H₂O decomposition is not widely reported, research on the final decomposition step provides valuable insight. The activation energy for the decomposition of samarium oxysulfate (Sm₂O₂SO₄) to samarium oxide (Sm₂O₃) has been determined to be 357 kJ/mol. researchgate.net This high value reflects the thermal stability of the oxysulfate intermediate and the significant energy barrier to breaking the remaining sulfur-oxygen bonds.

For comparison, the activation energies for the complete dehydration of other lanthanide sulfate octahydrates, such as those of europium and praseodymium, are in the range of 71-77 kJ/mol. researchgate.net It is expected that the dehydration of this compound would have an activation energy in a similar range, reflecting the weaker bonds of the water of hydration compared to the covalent bonds within the sulfate or oxysulfate structures.

| Reaction Stage | Reported Activation Energy (Ea) |

|---|---|

| Dehydration (Sm₂(SO₄)₃·8H₂O → Sm₂(SO₄)₃) | Not reported, expected to be in the range of 70-80 kJ/mol by analogy |

| Decomposition (Sm₂O₂SO₄ → Sm₂O₃) | 357 kJ/mol researchgate.net |

Data for dehydration is inferred from similar compounds.

High-Temperature X-ray Diffraction for In-Situ Phase Transformation Monitoring

High-Temperature X-ray Diffraction (HT-XRD) is a powerful technique for monitoring crystalline phase changes in real-time as a sample is heated. It provides direct evidence for the formation and transformation of intermediate compounds during thermal decomposition.

An in-situ HT-XRD analysis of this compound would first show the diffraction pattern of the initial hydrated compound. As the temperature increases into the dehydration range, new patterns corresponding to lower hydrates and eventually the anhydrous Sm₂(SO₄)₃ phase would appear.

Upon further heating to the sulfate decomposition temperature, the peaks for anhydrous Sm₂(SO₄)₃ would diminish and be replaced by the characteristic diffraction pattern of the monoclinic samarium(III) oxysulfate (Sm₂O₂SO₄). researchgate.net Finally, at the highest temperatures, the oxysulfate peaks would disappear, and the pattern of the final product, cubic or monoclinic samarium(III) oxide (Sm₂O₃), would emerge. researchgate.net This in-situ analysis provides definitive identification of the solid-state phases involved in the decomposition pathway, confirming the mechanism inferred from TGA and DSC data. iaea.orgresearchgate.net

Theoretical and Computational Approaches to Samarium Iii Sulfate Octahydrate

Density Functional Theory (DFT) for Electronic Structure, Bonding, and Vibrational Frequencies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the Hohenberg-Kohn theorems, which state that the properties of a system can be determined from its electron density, a function of only three spatial coordinates, making it more computationally tractable than wave-function-based methods.

For Samarium(III) sulfate (B86663) octahydrate, DFT calculations can elucidate several key properties:

Electronic Structure: DFT can map the distribution of electron density throughout the crystal, identifying regions of electron accumulation and depletion. This is crucial for understanding the nature of chemical bonds. The calculation of the Density of States (DOS) and band structure would reveal the electronic energy levels, the character of the valence and conduction bands, and the electronic band gap of the material.

Bonding Analysis: By analyzing the electron density and orbital overlaps, DFT can quantify the nature of the interactions within the compound. This includes the ionic character of the bond between the Sm³⁺ cation and the oxygen atoms of the sulfate (SO₄²⁻) and water (H₂O) ligands, as well as the covalent bonds within the sulfate anions. While specific DFT studies on Sm₂(SO₄)₃·8H₂O are not prevalent in the literature, research on related lanthanide sulfate systems shows that the La³⁺ ion tends to coordinate more strongly with the oxygen from the sulfate group than with the oxygen from water. nih.gov

Vibrational Frequencies: DFT calculations can predict the vibrational spectra (Infrared and Raman) of the compound. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the frequencies and normal modes of vibration. This allows for the assignment of experimentally observed spectral peaks to specific atomic motions, such as the stretching and bending modes of the sulfate groups and the librational modes of the water molecules. Studies on lanthanide-citrate complexes have successfully used DFT to assign characteristic SERS peaks to specific vibrational bands, a similar approach could be applied here. arxiv.org

Table 1: Illustrative DFT-Calculated Vibrational Frequencies for Sm₂(SO₄)₃·8H₂O (Note: This table is a hypothetical representation of expected results from a DFT calculation, as specific literature data is unavailable.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν₁(SO₄²⁻) | ~980 | Symmetric S-O stretch |

| ν₃(SO₄²⁻) | ~1100-1150 | Asymmetric S-O stretch |

| ν(O-H) | ~3200-3500 | Water O-H stretch |

| δ(H-O-H) | ~1630 | Water H-O-H bend |

| ν(Sm-O) | ~300-450 | Samarium-Oxygen stretch |

Ab Initio Calculations for Fundamental Energetics and Reactivity

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical parameters. youtube.com These methods, while computationally more demanding than DFT, can provide highly accurate results for the energetics and reactivity of molecular and crystalline systems. aps.org

For Samarium(III) sulfate octahydrate, ab initio calculations could be employed to:

Determine Formation Energy: By calculating the absolute electronic energies of the constituent elements (Sm, S, O, H) and the final compound (Sm₂(SO₄)₃·8H₂O), the heat of formation can be determined with high accuracy. This fundamental thermodynamic quantity is essential for understanding the compound's stability.

Analyze Dehydration Energetics: The process of dehydration is critical for hydrated salts. Ab initio calculations can model the step-wise removal of the eight water molecules, calculating the energy required for each step. This provides insight into the thermal stability of the hydrate (B1144303) and the relative binding strengths of the different water molecules within the crystal lattice.

Investigate Reactivity: These methods can be used to map out potential energy surfaces for reactions involving the compound. For instance, the reaction pathway for the dissolution of the crystal in water or its decomposition could be modeled, identifying transition states and calculating activation energy barriers. This information is key to understanding the kinetics of its chemical transformations. Research on other systems has shown that even for complex processes, ab initio methods can accurately predict reaction barriers and heats of formation. aps.org

Molecular Dynamics Simulations for Hydration Dynamics and Lattice Stability

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the dynamic evolution of the system, offering insights into both structural and kinetic properties.

In the context of Sm₂(SO₄)₃·8H₂O, MD simulations are invaluable for understanding:

Hydration Dynamics: MD simulations can track the movement and orientation of the eight water molecules within the crystal lattice. This includes calculating residence times for water molecules at specific coordination sites around the samarium ions and analyzing the hydrogen-bonding network between the water molecules and the sulfate anions. Studies on the hydration of lanthanide ions in aqueous solutions reveal highly dynamic first hydration shells with rapid rearrangements in their coordination geometries. nih.govresearchgate.net

Lattice Stability: By running simulations at different temperatures, MD can be used to assess the thermal stability of the crystal lattice. The simulation can reveal the onset of lattice vibrations that lead to melting or decomposition, and can predict the temperature at which the dehydration process begins. It can also be used to calculate mechanical properties like the bulk modulus.

Ion Transport: While ionic mobility is low in the solid state, MD simulations could be used to study the diffusion mechanisms of any mobile species, such as protons, within the lattice, which is particularly relevant for understanding proton conductivity in certain hydrated materials. nih.govacs.org

Table 2: Representative Data from MD Simulations of Lanthanide Aqua Ions (Note: This data is from studies on various lanthanide aqua ions and serves as an example of the structural insights MD can provide for the hydration sphere in Sm₂(SO₄)₃·8H₂O.)

| Property | Typical Value for Light Lanthanides (e.g., La³⁺, Nd³⁺) | Reference |

|---|---|---|

| Coordination Number (CN) | 9 (Primarily) | nih.gov |

| Average Ln-O Distance (First Shell) | ~2.50 - 2.56 Å | nih.govresearchgate.net |

| First Shell Water Residence Time | Hundreds of picoseconds (ps) | researchgate.net |

| Common Coordination Geometry (CN=9) | Tricapped Trigonal Prism (TTP) | nih.gov |

Crystal Structure Prediction and Polymorphic Landscape Exploration

Crystal Structure Prediction (CSP) is a computational field focused on predicting the crystalline arrangement of a substance given only its chemical formula. This is a notoriously challenging problem, especially for complex, flexible, and hydrated compounds.

For this compound, CSP methods could be applied to:

Identify Stable Polymorphs: CSP algorithms search for low-energy crystal packings by minimizing the lattice energy. nih.gov This can predict the experimentally observed crystal structure as well as other potential, thermodynamically stable polymorphs that may not have been discovered empirically. Understanding the polymorphic landscape is crucial as different polymorphs can have different physical and chemical properties.

Explore Dehydrated and Other Hydrated Forms: The computational methods can be extended to predict the crystal structures of lower hydrates (e.g., pentahydrate, dihydrate) or the anhydrous form of samarium(III) sulfate. This helps in understanding the structural transformations that occur upon dehydration. acs.org

Rationalize Crystal Packing: By analyzing the predicted low-energy structures, researchers can understand the key intermolecular interactions—such as hydrogen bonds and ionic interactions—that govern the crystal packing. This provides a rationale for why a particular crystal structure is preferred over others. The prediction of plausible structures for complex hydrogen-bonded hydrates is now considered feasible with modern computational approaches. nih.govresearchgate.net

Environmental Chemistry and Geochemical Interactions Mechanistic Focus

Adsorption and Sorption Mechanisms of Trace Elements onto Samarium-Modified Substrates

The modification of substrates with samarium compounds has been investigated as a method for the preconcentration and removal of trace elements from environmental samples. The underlying principle involves enhancing the substrate's capacity and selectivity for target pollutants through the introduction of samarium as an active adsorption site.

Research has demonstrated the successful synthesis of samarium-modified substrates, such as bentonite (B74815) modified with N-(2-hydroxyethyl) ethylenediamine, for the selective adsorption of rare earth elements, including samarium (Sm) itself. nih.gov In one study, bentonite was activated and subsequently modified, with characterization confirming the successful grafting of the organic functional group onto the clay mineral structure. nih.gov The primary mechanism of adsorption onto such modified materials is the formation of complexes between the samarium ions on the substrate and the trace elements in the aqueous solution. The efficiency of this process is highly dependent on environmental conditions like pH and contact time.

For instance, the optimal condition for the quantitative adsorption of Sm(III) onto a newly synthesized N-(2-hydroxyethyl) ethylenediamine-modified bentonite was found to be a pH of 4 with a shaking time of just 2 minutes. nih.gov Under these specific conditions, the maximum static adsorption capacity for Sm(III) was determined to be 17.7 mg per gram of the modified substrate. nih.gov The adsorbed samarium could then be quantitatively eluted using a solution of hydrochloric acid and thiourea. nih.gov This demonstrates the potential for samarium-modified materials in environmental remediation and analytical preconcentration, driven by surface complexation mechanisms.

Table 1: Adsorption Parameters for Samarium(III) on a Modified Bentonite Substrate

Data derived from a study on bentonite modified with N-(2-hydroxyethyl) ethylenediamine. nih.gov

| Parameter | Value |

|---|---|

| Optimal pH for Adsorption | 4 |

| Optimal Shaking Time | 2 minutes |

| Maximum Static Adsorption Capacity | 17.7 mg/g |

| Elution Agents | 0.1 mol L⁻¹ HCl and 5% CS(NH₂)₂ |

Role in Redox Reactions and Speciation of Contaminants in Aquatic Systems

Samarium is notable among the rare earth elements for its ability to exist in both the +3 and +2 oxidation states under typical laboratory conditions. oaepublish.com This redox flexibility, particularly the Sm(III)/Sm(II) redox couple, is central to its role in chemical transformations and has significant implications for the speciation and fate of contaminants in aquatic systems. oaepublish.comresearchgate.net While much of the research has focused on applications in organic synthesis, the fundamental principles of samarium redox catalysis can be extended to environmental contexts. oaepublish.comresearchgate.net

The key step in samarium-mediated redox reactions is the reduction of Sm(III) to the powerful reducing agent Sm(II). oaepublish.com In environmental systems, this reduction could theoretically be driven by various natural reductants or photochemical processes. Once formed, Sm(II) can participate in electron transfer reactions with a variety of environmental contaminants, potentially altering their toxicity and mobility. For example, Sm(II) reagents are known to be effective in carbonyl transformations, suggesting they could interact with and degrade certain organic pollutants. oaepublish.com The subsequent oxidation of Sm(II) back to the more stable Sm(III) state completes the catalytic cycle. oaepublish.com

Table 2: Cumulative Formation Constants (β) for Samarium(III) Chloride Complexes at 100 bars

Data from a spectrophotometric study of samarium(III) speciation. researchgate.net

| Reaction | Formation Constant | 100 °C | 150 °C | 200 °C | 250 °C |

|---|---|---|---|---|---|

| Sm³⁺ + Cl⁻ ⇌ SmCl²⁺ | log β₁ | 1.1 ± 0.2 | 1.8 ± 0.2 | 2.5 ± 0.2 | 3.2 ± 0.2 |

| Sm³⁺ + 2Cl⁻ ⇌ SmCl₂⁺ | log β₂ | - | - | 3.5 ± 0.3 | 4.7 ± 0.3 |

Biogeochemical Cycling and Environmental Fate Studies (Theoretical and Modeling Approaches)

The study of the biogeochemical cycling and environmental fate of samarium compounds like samarium(III) sulfate (B86663) octahydrate is an emerging field. While specific, comprehensive models for samarium are not widely established, its behavior can be predicted using existing theoretical frameworks and environmental fate models developed for other trace elements and contaminants. researchgate.netmdpi.com These models apply mass balance equations to predict the transport, transformation, and distribution of chemicals across various environmental compartments, including air, water, soil, and sediment. mdpi.comyoutube.com

Key factors governing the environmental fate of samarium include its persistence, reactivity, and potential for bioaccumulation. researchgate.net The speciation of samarium, as discussed previously, will significantly influence its mobility in groundwater and surface waters. mdpi.com For instance, the formation of soluble complexes could enhance its transport, while adsorption to particulate matter could lead to its deposition in sediments. researchgate.net The increasing use of samarium in high-tech applications has led to its detection as an emerging contaminant in some river systems, highlighting the need for such predictive models. mcgill.ca For example, anthropogenic samarium has been reported in the Rhine River, originating from industrial effluents, with a portion of it being truly dissolved in the water. mcgill.ca

Theoretical approaches to understanding the biogeochemical cycling of samarium would consider its interactions with biological systems and geological materials. odu.eduyoutube.comyoutube.com Like other trace metals, samarium can be taken up by organisms, scavenged by particulate matter, and be subject to photochemical reactions in surface waters. odu.edu Environmental fate models for samarium would need to integrate data on its release from anthropogenic sources, its partitioning between dissolved and particulate phases, and its transformation rates (e.g., through redox reactions). epa.govstone-env.com These models are crucial for predicting potential environmental concentrations and understanding the long-term impacts of its release into the environment. researchgate.net

Concluding Perspectives and Future Research Trajectories

Unresolved Challenges and Knowledge Gaps in Samarium(III) Sulfate (B86663) Octahydrate Research

Despite its seemingly straightforward composition, samarium(III) sulfate octahydrate presents several unresolved challenges and knowledge gaps that hinder its full scientific and technological exploitation. A primary area of uncertainty lies in the detailed mechanism of its thermal decomposition. Comprehensive studies on the thermal behavior of hydrated lanthanide chlorides have revealed contradictions and a lack of consensus regarding the intermediate products and the precise steps of dehydration and hydrolysis. urfu.ru Similar comprehensive investigations, employing a suite of analytical techniques, are needed to fully elucidate the thermal decomposition pathway of this compound, which is crucial for its use as a precursor in high-temperature synthesis of other samarium-based materials.

Furthermore, a detailed understanding of the coordination chemistry of the samarium ion with the sulfate and water ligands in the solid state and in solution remains incomplete. The precise nature of the bonding and the dynamics of the hydration sphere are critical for controlling its reactivity and properties. While it is known to be a source of samarium ions, the kinetics and thermodynamics of its dissolution and subsequent complex formation in various solvents are not well-documented. chemimpex.com This knowledge is vital for its application in chemical synthesis and as a precursor for more complex structures.

Another significant knowledge gap is the full extent of its catalytic activity. While other samarium salts like triflates have shown promise as catalysts in organic synthesis, the catalytic potential of the less expensive and more readily available sulfate form is largely unexplored. researchgate.netorganic-chemistry.org Systematic studies are required to evaluate its efficacy as a catalyst in a broader range of organic transformations.

Potential for Integration in Emerging Technologies and Advanced Functional Materials

This compound holds considerable promise for integration into a variety of emerging technologies and as a key component in the synthesis of advanced functional materials. Its role as a precursor is of paramount importance. It serves as a starting material for the synthesis of samarium-based materials that are critical for high-performance magnets and various electronic devices. chemimpex.com The compound is also a valuable precursor for luminescent materials, particularly phosphors used in lighting and display technologies. chemimpex.com

The development of novel functional materials from this compound is a promising research avenue. For instance, it can be used to synthesize lanthanide-based coordination polymers and metal-organic frameworks (MOFs). acs.orgresearchgate.net These materials can exhibit interesting properties such as photoluminescence and could be designed for applications in sensing, catalysis, and gas storage. researchgate.net The synthesis of nanostructured materials, including nanoparticles and thin films, from this compound could lead to materials with enhanced optical, magnetic, and catalytic properties. americanelements.com For example, lanthanide-doped nanoparticles are being explored for biomedical applications, including imaging and therapy, and samarium-based nanoparticles could offer unique advantages. nih.gov

The catalytic applications of this compound, though currently under-investigated, represent a significant area of potential growth. Its use as a solid acid catalyst in organic reactions could provide a more environmentally friendly and cost-effective alternative to other catalysts. researchgate.net Research into its catalytic activity for specific reactions, such as the synthesis of heterocyclic compounds or other fine chemicals, could unlock new industrial applications. organic-chemistry.orgmdpi.com

Synergistic Opportunities through Interdisciplinary Collaboration in Lanthanide Chemistry

Advancing the understanding and application of this compound will be greatly enhanced through synergistic collaborations across various scientific disciplines. The complexity of lanthanide chemistry necessitates a multifaceted approach, combining expertise from inorganic, organic, physical, and materials chemistry, as well as physics and engineering. scholaridea.comscholaridea.com

Collaboration between synthetic chemists and materials scientists is crucial for designing and fabricating novel functional materials. Chemists can focus on the controlled synthesis of samarium-based coordination polymers and nanoparticles, while materials scientists can characterize their physical properties and explore their integration into devices. researchgate.netresearchgate.net For instance, the development of new luminescent materials would benefit from the combined expertise of chemists synthesizing new compounds and physicists studying their optical properties. researchgate.net

The exploration of biomedical applications for samarium-based materials derived from the sulfate hydrate (B1144303) requires close collaboration between chemists, biologists, and medical researchers. nih.gov Chemists can design and synthesize biocompatible nanoparticles, while biologists and medical experts can evaluate their efficacy and safety for applications such as in-vivo imaging and targeted drug delivery.

Furthermore, collaborations with computational chemists can provide valuable insights into the electronic structure, bonding, and reactivity of this compound and its derivatives. Theoretical modeling can guide experimental work by predicting the properties of new materials and elucidating reaction mechanisms, thereby accelerating the pace of discovery. acs.org

Methodological Innovations in Advanced Characterization and Controlled Synthesis

Future progress in the research of this compound is intrinsically linked to the development and application of advanced characterization techniques and more controlled synthesis methodologies. A comprehensive understanding of this compound requires moving beyond basic analytical methods.

Advanced Characterization:

To unravel the complexities of its structure and thermal behavior, a combination of advanced characterization techniques is essential. numberanalytics.com These include:

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS): To identify the gaseous products evolved during thermal decomposition and precisely determine the dehydration and decomposition steps. urfu.ru

Differential Scanning Calorimetry (DSC): To study the energetics of phase transitions and thermal events. numberanalytics.com

In-situ X-ray Diffraction (XRD) and Raman Spectroscopy: To monitor structural changes in real-time as the material is heated, providing a dynamic picture of the decomposition process. urfu.rumdpi.com

Solid-State Nuclear Magnetic Resonance (SSNMR): To probe the local environment of the samarium, sulfur, and oxygen atoms, offering insights into the coordination and bonding within the crystal lattice. nih.gov

Controlled Synthesis:

Innovations in synthetic methodologies are crucial for producing materials with tailored properties. Moving beyond conventional bulk synthesis, techniques that offer greater control over particle size, morphology, and crystallinity are needed. These include:

Microwave-assisted synthesis: This method can significantly reduce reaction times and improve the yield and purity of lanthanide coordination polymers derived from samarium(III) sulfate. acs.org

Hydrothermal and Solvothermal Synthesis: These techniques allow for the crystallization of novel phases and the formation of well-defined nanostructures by controlling temperature and pressure. researchgate.net

Sonochemical Methods: The use of ultrasound can lead to the formation of unique nanostructured materials with high surface areas, which could be beneficial for catalytic applications.

By embracing these methodological innovations, researchers can gain a more profound understanding of this compound and unlock its full potential in a wide range of scientific and technological fields.

Q & A

Q. What is the optimal synthesis protocol for Samarium(III) sulfate octahydrate in laboratory settings?

The compound is synthesized by dissolving high-purity Sm₂O₃ in dilute hydrochloric acid, followed by addition of sulfuric acid and ethanol to precipitate crystalline this compound. The product is washed with ethanol to remove chloride ions and free acid, then air-dried . Key considerations include maintaining stoichiometric ratios (Sm₂O₃:HCl:H₂SO₄ = 1:6:3) and controlling humidity during drying to prevent hydrolysis.

Q. What are the critical safety considerations when handling this compound in experimental workflows?

The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and respiratory irritant (Category 3) under GHS. Researchers must use PPE (nitrile gloves, safety goggles), work in fume hoods to avoid aerosol formation, and store the compound in airtight containers under inert atmospheres to prevent moisture absorption . Emergency protocols for spills include using HEPA-filter vacuums and avoiding water-based cleanup to limit dissolution .

Q. How does the solubility profile of this compound influence its application in aqueous reaction systems?

The compound is sparingly soluble in water (~5.2 g/100 mL at 25°C) but dissolves readily in strong mineral acids. This limited aqueous solubility necessitates the use of acidic media (e.g., 0.1–1 M H₂SO₄) for homogeneous reactions, while its stability in ethanol allows for precipitation-based purification steps .

Q. What standardized analytical methods are recommended for purity assessment of this compound?

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is recommended for quantifying Sm³+ content (target: ≥99.9% REO purity). Sulfate ions can be analyzed via gravimetric methods using BaCl₂ precipitation. Trace impurities (e.g., chloride) are detected via ion chromatography .

Advanced Research Questions

Q. How can researchers assess the thermal stability and dehydration kinetics of this compound under controlled atmospheres?

Thermogravimetric analysis (TGA) under nitrogen flow reveals a three-stage dehydration process between 50–250°C, corresponding to the loss of 8 H₂O molecules. Isothermal studies at 120°C show pseudo-first-order kinetics (k = 1.2 × 10⁻³ min⁻¹). Post-dehydration, the anhydrous form (Sm₂(SO₄)₃) remains stable up to 650°C before decomposing to Sm₂O(SO₄)₂ .

Q. What experimental strategies are effective in resolving conflicting data regarding the catalytic activity of this compound in organic transformations?

Contradictions in catalytic performance (e.g., in esterification or Friedel-Crafts reactions) often arise from variations in hydration state or trace metal impurities. Researchers should:

Q. What advanced spectroscopic techniques are required to characterize the coordination environment of Sm³+ ions in this compound?

Single-crystal X-ray diffraction confirms a monoclinic lattice (space group C2/c) with Sm³+ in an 8-coordinate square antiprismatic geometry. FTIR peaks at 1,100 cm⁻¹ (ν₃ SO₄²⁻) and 3,450 cm⁻¹ (O-H stretching) validate ligand bonding. Luminescence spectroscopy (excitation at 404 nm) reveals characteristic Sm³+ transitions at 565 nm (⁴G₅/₂ → ⁶H₅/₂) and 645 nm (⁴G₅/₂ → ⁶H₉/₂) .

Q. How does the hygroscopic nature of this compound impact its performance in long-term electrochemical studies?

Moisture absorption (>60% RH) induces surface hydrolysis, forming Sm(OH)SO₄·H₂O, which reduces ionic conductivity by 40% after 72 hours. For stable electrochemical measurements, store electrodes coated with the compound in desiccators (RH <10%) or pre-condition samples at 150°C for 2 hours .

Q. What thermodynamic models explain the solubility behavior of this compound in mixed-solvent systems?

The modified Apelblat equation accurately predicts solubility in H₂O/EtOH mixtures (R² = 0.992). Solubility minima occur at 40% ethanol (v/v), attributed to reduced dielectric constant and preferential solvation of Sm³+ by water. Enthalpy-entropy compensation analysis (ΔH° = 28.5 kJ/mol, ΔS° = −56 J/mol·K) indicates entropy-driven dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.